molecular formula C15H14Cl2O3S B4803612 2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate

2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B4803612
M. Wt: 345.2 g/mol
InChI Key: ZWARGTRWIVKLDL-UHFFFAOYSA-N
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Description

2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorine atoms on the phenyl ring and three methyl groups on the benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves the sulfonation of 2,5-dichlorophenol with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Temperature: 0-5°C to prevent side reactions.
  • Solvent: Anhydrous dichloromethane or chloroform.
  • Reaction Time: 2-4 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The process involves:

  • Continuous addition of reactants.
  • Use of automated temperature and pH control systems.
  • Efficient mixing and heat exchange to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The methyl groups on the benzenesulfonate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenol and 2,4,5-trimethylbenzenesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Electrophilic Aromatic Substitution: Nitrated or halogenated benzenesulfonate derivatives.

    Hydrolysis: 2,5-dichlorophenol and 2,4,5-trimethylbenzenesulfonic acid.

Scientific Research Applications

2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Material Science: Utilized in the preparation of specialty polymers and resins.

    Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.

    Receptor Modulation: Interacting with cell surface receptors, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate can be compared with other similar compounds, such as:

    2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    2,5-dichlorophenyl 2,4,6-trimethylbenzenesulfonate:

    2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonamide: Replacement of the sulfonate group with a sulfonamide group, resulting in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

(2,5-dichlorophenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-6-11(3)15(7-10(9)2)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARGTRWIVKLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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